1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE
Description
This compound features a piperazine core substituted with two distinct aromatic groups: a 1,3-benzodioxole moiety (via a methyl linker) and a 2,3-dimethoxyphenyl group.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-24-19-5-3-4-17(21(19)25-2)14-23-10-8-22(9-11-23)13-16-6-7-18-20(12-16)27-15-26-18/h3-7,12H,8-11,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYLYKALAWPQCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(2,3-dimethoxyphenyl)methyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxol Group: The benzodioxol moiety can be synthesized through the cyclization of catechol with formaldehyde.
Attachment to Piperazine: The benzodioxol group is then attached to the piperazine ring via a nucleophilic substitution reaction.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction, where the piperazine derivative reacts with a dimethoxybenzyl chloride in the presence of a Lewis acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(2,3-dimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the molecule to alcohols.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the benzodioxol and dimethoxyphenyl groups.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).
Scientific Research Applications
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(2,3-dimethoxyphenyl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: The compound serves as a tool for probing the structure-activity relationships of piperazine derivatives.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(2,3-dimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The benzodioxol and dimethoxyphenyl groups contribute to the compound’s binding affinity and selectivity towards these targets. The piperazine ring acts as a scaffold, positioning the functional groups in an optimal orientation for interaction with the target molecules. This interaction can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Physicochemical Properties
The following table summarizes key differences between the target compound and related piperazine derivatives:
Key Observations:
Aromatic Substituents: The target compound's benzodioxole and dimethoxyphenyl groups contrast with halogenated aryl (e.g., 3-chlorophenyl in Compound 21) or heterocyclic substituents (e.g., thienyl-oxadiazole in ). Halogens (Cl, Br) in analogs like Compound 21–24 enhance molecular polarity and may influence receptor-binding affinity .
Molar Mass and Complexity :
- The target compound likely has a higher molar mass (~400–450 g/mol estimated) than ’s simpler derivative (250.32 g/mol) but lower than ’s benzhydryl-containing analog (443.97 g/mol).
The absence of halogenation in the target compound may improve metabolic stability compared to chlorinated derivatives.
Spectroscopic and Analytical Data
- NMR Confirmation : All compounds in were validated via ¹H-NMR and ¹³C-NMR, confirming the integrity of the piperazine core and substituent placement . For example, Compound 21 exhibits characteristic benzodioxole proton signals at δ 5.95–6.85 ppm and piperazine methylene resonances near δ 2.5–3.5 ppm.
- Elemental Analysis: Halogenated derivatives (e.g., Compound 24, C26H27BrN2O3·2HCl) show reduced carbon content (54.95%) compared to non-halogenated analogs (59–60%), reflecting bromine’s higher atomic mass contribution .
Functional Implications of Structural Variations
- Electron-Rich vs. In contrast, halogenated aryl groups (e.g., 3-chlorophenyl in Compound 21) may increase affinity for σ receptors due to their electron-withdrawing effects .
- Heterocyclic vs. Aromatic Substituents : ’s thienyl-oxadiazole group introduces sulfur and nitrogen heteroatoms, which could improve solubility or modulate cytochrome P450 interactions compared to purely aromatic substituents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
